molecular formula C22H18BrN5 B11319407 2-benzyl-7-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-benzyl-7-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11319407
M. Wt: 432.3 g/mol
InChI Key: YQJLVEIDVBVROI-UHFFFAOYSA-N
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Description

2-benzyl-7-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with benzyl, bromophenyl, and dimethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-7-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-mediated synthesis, which offers advantages such as shorter reaction times and higher yields. This method involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-7-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrazine hydrate for the formation of the triazolo ring, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position can lead to the formation of brominated derivatives .

Scientific Research Applications

2-benzyl-7-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-7-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-7-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C22H18BrN5

Molecular Weight

432.3 g/mol

IUPAC Name

4-benzyl-10-(2-bromophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18BrN5/c1-14-15(2)28(18-11-7-6-10-17(18)23)21-20(14)22-25-19(26-27(22)13-24-21)12-16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3

InChI Key

YQJLVEIDVBVROI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=CC=C4)C5=CC=CC=C5Br)C

Origin of Product

United States

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